1-Hydroxy-1,3-dihydro-2H-imidazol-2-one 1-Hydroxy-1,3-dihydro-2H-imidazol-2-one
Brand Name: Vulcanchem
CAS No.: 921604-79-7
VCID: VC15777741
InChI: InChI=1S/C3H4N2O2/c6-3-4-1-2-5(3)7/h1-2,7H,(H,4,6)
SMILES:
Molecular Formula: C3H4N2O2
Molecular Weight: 100.08 g/mol

1-Hydroxy-1,3-dihydro-2H-imidazol-2-one

CAS No.: 921604-79-7

Cat. No.: VC15777741

Molecular Formula: C3H4N2O2

Molecular Weight: 100.08 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-1,3-dihydro-2H-imidazol-2-one - 921604-79-7

Specification

CAS No. 921604-79-7
Molecular Formula C3H4N2O2
Molecular Weight 100.08 g/mol
IUPAC Name 3-hydroxy-1H-imidazol-2-one
Standard InChI InChI=1S/C3H4N2O2/c6-3-4-1-2-5(3)7/h1-2,7H,(H,4,6)
Standard InChI Key KUERBWLVQJAKIS-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=O)N1)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

1-Hydroxy-1,3-dihydro-2H-imidazol-2-one is systematically named according to IUPAC guidelines as 1,3-dihydro-2H-imidazol-2-one. Alternative designations include 2-hydroxyimidazole, 1H-imidazol-2-ol, and 4-imidazolin-2-one . The CAS registry number 5918-93-4 uniquely identifies this compound across chemical databases. Its synonymy extends to industrial codes such as Shell SD-8591 and WLN notation T5MVMJ, reflecting its commercial and research applications .

Molecular Structure and Physicochemical Properties

The compound’s planar imidazolone ring features a carbonyl group at position 2 and hydroxyl substituents at position 1, contributing to its polarity and hydrogen-bonding capacity. Key physicochemical parameters include:

PropertyValue
Molecular Weight84.077 g/mol
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point364.5°C at 760 mmHg
Flash Point174.3°C
SolubilityModerate in polar solvents

These properties derive from its heteroaromatic framework and electron-deficient carbonyl group, which facilitate interactions with biological targets .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1-hydroxy-1,3-dihydro-2H-imidazol-2-one typically begins with diethyl 2-propyl-imidazole-4,5-dicarboxylate. Reaction with methylmagnesium bromide followed by acidification yields ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate . Hydrolysis and intramolecular cyclization under alkaline conditions produce the lactone derivative, which is purified via recrystallization or chromatography .

Catalytic and Process Optimization

Recent innovations emphasize transesterification catalysts such as titanium isopropoxide or enzymatic agents to enhance yield and purity. For example, refluxing the precursor in ethanol with a catalytic amount of sulfuric acid achieves conversions exceeding 90% while minimizing byproducts like hydroxyl-methylated or hydroxyl-eliminated impurities . Temperature control (20C-20^\circ\text{C} to reflux) and reaction time (30 minutes to 72 hours) are critical variables influencing regioselectivity .

Pharmacological Applications

Norepinephrine Reuptake Inhibition

Structural analogs of 1-hydroxy-1,3-dihydro-2H-imidazol-2-one, such as 1-(3-amino-2-hydroxy-1-phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-ones, exhibit potent inhibition of the human norepinephrine transporter (hNET) with IC50_{50} values of 7–10 nM . These compounds demonstrate >500-fold selectivity over serotonin (hSERT) and dopamine (hDAT) transporters, making them candidates for treating thermoregulatory dysfunction and neuropathic pain .

Angiotensin II Receptor Antagonism

Derivatives like olmesartan medoxomil incorporate the imidazolone core to block angiotensin II receptors, effectively managing hypertension. The synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate as a precursor underscores the scaffold’s role in cardiovascular therapeutics .

Industrial and Research Significance

Material Science Applications

The compound’s thermal stability (boiling point 364.5°C) and low flammability (flash point 174.3°C) make it suitable for high-temperature polymer formulations . Its electron-deficient ring also serves as a ligand in coordination chemistry, facilitating catalysis in cross-coupling reactions.

Analytical Characterization

Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm its structural integrity. For instance, 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) displays characteristic signals at δ 7.45 (s, 1H, imidazole-H) and δ 4.90 (s, 1H, -OH) .

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